

An In-Depth Technical Guide to N-(Dimethoxymethyl)-N-ethylethanamine

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Compound of Interest

Compound Name: *N-(Dimethoxymethyl)-N-ethylethanamine*

Cat. No.: *B1316434*

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Introduction

N-(Dimethoxymethyl)-N-ethylethanamine, a versatile reagent in organic synthesis, plays a pivotal role in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and reaction mechanisms.

Nomenclature and Identification

This compound is known by several names in the chemical literature and commercial catalogs.

Synonyms:

- N,N-Diethylformamide dimethyl acetal
- Diethylformamide dimethylacetal
- N-(Dimethoxymethyl)-N,N-diethylamine
- Diethylaminodimethoxymethane

CAS Number: 4432-76-2

Molecular Formula: C₇H₁₇NO₂

Molecular Weight: 147.22 g/mol

While specific trade names are not prevalent, it is commonly listed by its chemical names or CAS number by various suppliers.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **N-(Dimethoxymethyl)-N-ethylethanamine** is presented below. It is important to distinguish this compound from its close analog, N,N-Dimethylformamide dimethyl acetal (DMFDMA), which possesses different physical constants.

Table 1: Physicochemical Properties of **N-(Dimethoxymethyl)-N-ethylethanamine**

Property	Value	Reference
Appearance	Colorless liquid	
Boiling Point	70 °C @ 50 mmHg	
Refractive Index (n _D ²⁴)	1.4074	

Spectroscopic Data:

While a comprehensive public database of spectra for **N-(Dimethoxymethyl)-N-ethylethanamine** is not readily available, typical spectroscopic features can be inferred from its structure and comparison with similar compounds.

- ¹H NMR: Expected signals would include triplets and quartets for the ethyl groups, a singlet for the methoxy protons, and a singlet for the methine proton.
- ¹³C NMR: Resonances for the ethyl carbons, methoxy carbons, the methine carbon, and the quaternary carbon of the acetal would be expected.

- IR Spectroscopy: Characteristic peaks would include C-H stretching from the alkyl groups, C-O stretching from the ether linkages, and C-N stretching.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at m/z 147, with fragmentation patterns corresponding to the loss of methoxy and ethyl groups.

Synthesis

A common and effective method for the synthesis of **N-(Dimethoxymethyl)-N-ethylethanamine** involves a two-step process starting from N,N-diethylformamide.^[1]

Experimental Protocol: Synthesis of **N-(Dimethoxymethyl)-N-ethylethanamine**

Materials:

- N,N-diethylformamide
- Dimethyl sulfate
- Sodium methoxide in methanol

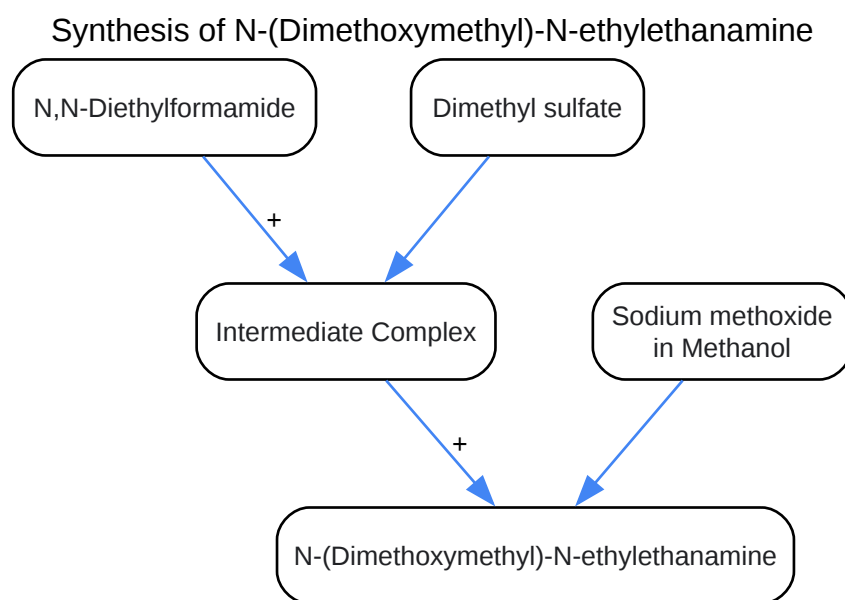
Procedure:

- To 790 g (7.8 moles) of N,N-diethylformamide, add 985 g of dimethyl sulfate while stirring. The temperature of the mixture will rise to approximately 40°C.
- Continue stirring the reaction mixture overnight.
- In a separate flask, prepare a solution of 7.8 moles of sodium methoxide in methanol (total volume approximately 2.3 liters) and cool it to 0-5°C.
- Slowly add the reaction mixture from step 2 to the cooled sodium methoxide solution while maintaining the temperature between 0°C and 5°C and continuing to stir.
- Stir the resulting mixture overnight.
- First, distill off the methanol from the crystal paste.

- Subsequently, distill the desired product under reduced pressure (10 mm Hg) up to a bath temperature of 170°C.
- Fractionate the collected distillate through a column to obtain the pure N,N-diethylformamide-dimethylacetal.

Expected Yield: Approximately 862 g (75% of theory).

Diagram 1: Synthesis of **N-(Dimethoxymethyl)-N-ethylethanamine**



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Caption: Reaction scheme for the synthesis of **N-(Dimethoxymethyl)-N-ethylethanamine**.

Applications in Organic Synthesis

N-(Dimethoxymethyl)-N-ethylethanamine is a valuable reagent, primarily utilized as a one-carbon synthon for formylation reactions and in the construction of heterocyclic systems.

Synthesis of Heterocyclic Compounds

A significant application of this reagent is in the synthesis of substituted pyridines. It acts as a key building block, enabling the formation of the pyridine ring through condensation reactions with dicarbonyl compounds.[1]

Experimental Protocol: General Procedure for Pyridine Synthesis

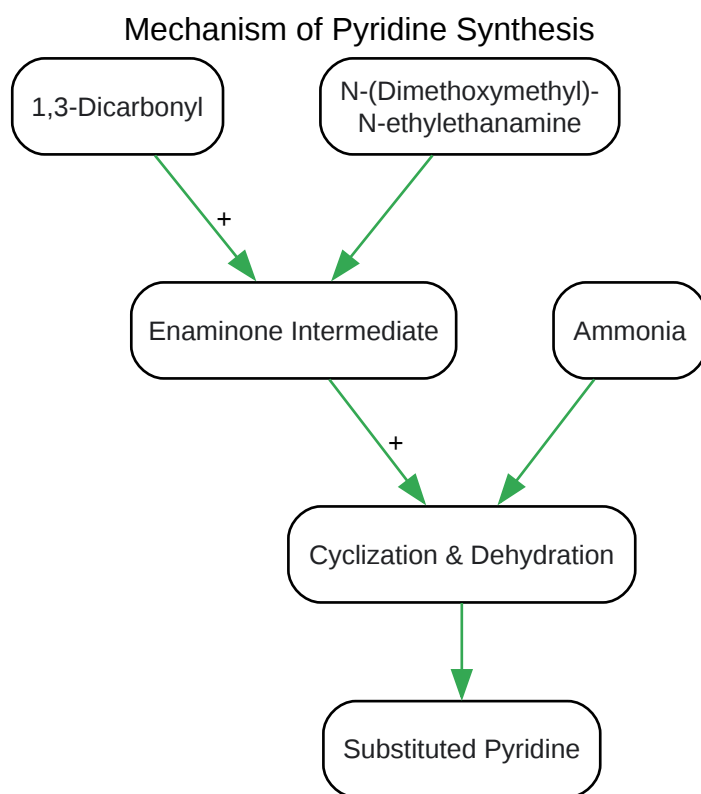
Materials:

- 1,3-Dicarbonyl compound
- **N-(Dimethoxymethyl)-N-ethylethanamine**
- Ammonia source (e.g., ammonium acetate)
- Solvent (e.g., ethanol, acetic acid)

Procedure:

- Dissolve the 1,3-dicarbonyl compound in a suitable solvent.
- Add **N-(Dimethoxymethyl)-N-ethylethanamine** to the solution and stir at room temperature or with gentle heating to form the enaminone intermediate.
- To the resulting mixture, add a source of ammonia.
- Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
- After cooling, the solvent is removed under reduced pressure.
- The residue is then purified by column chromatography or recrystallization to yield the substituted pyridine.

Diagram 2: General Mechanism for Pyridine Synthesis



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Caption: Generalized reaction pathway for the synthesis of pyridines.

Formylation of Active Methylene Compounds

N-(Dimethoxymethyl)-N-ethylethanamine is an effective reagent for the formylation of compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). This reaction proceeds via the formation of an enamine intermediate.

Experimental Protocol: Formylation of an Active Methylene Compound

Materials:

- Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

- **N-(Dimethoxymethyl)-N-ethylethanamine**

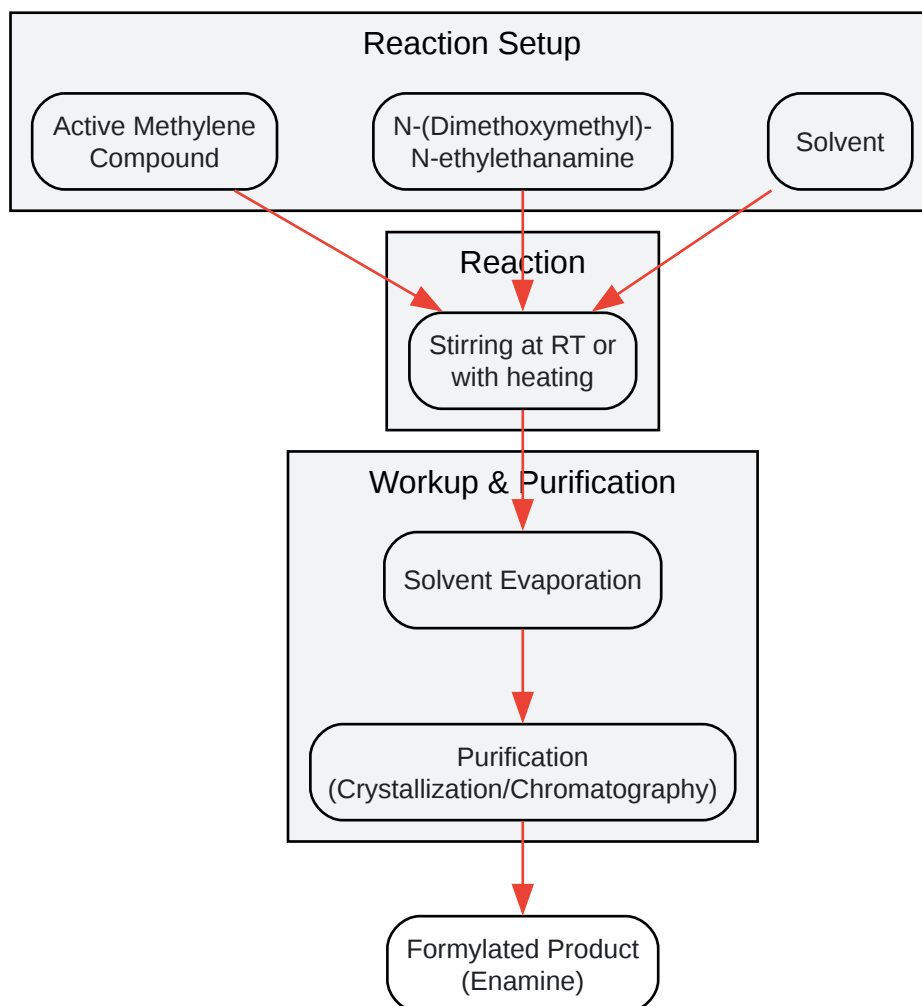
- Solvent (e.g., ethanol, dioxane)

Procedure:

- Dissolve the active methylene compound in a suitable solvent.
- Add **N-(Dimethoxymethyl)-N-ethylethanamine** to the solution.
- Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
- Upon completion, the solvent is evaporated under reduced pressure to yield the formylated product, which is often an enamine.
- The crude product can be purified by crystallization or column chromatography if necessary.

Diagram 3: Formylation of an Active Methylene Group

Formylation Reaction Workflow



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Caption: A typical workflow for the formylation of an active methylene compound.

Safety and Handling

N-(Dimethoxymethyl)-N-ethylethanamine is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze. Personal protective equipment, including safety goggles, gloves, and a lab coat,

should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(Dimethoxymethyl)-N-ethylethanamine is a valuable and versatile reagent in organic synthesis. Its ability to act as a one-carbon synthon makes it particularly useful for the formylation of active methylene compounds and the construction of various heterocyclic systems, most notably substituted pyridines. The experimental protocols provided in this guide offer a starting point for researchers to utilize this reagent effectively in their synthetic endeavors. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are paramount for successful and safe experimentation.

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References

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